molecular formula C28H29ClN6 B11037789 4-[4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

4-[4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B11037789
M. Wt: 485.0 g/mol
InChI Key: USZDCTRDSXBCQZ-UHFFFAOYSA-N
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Description

4-[4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Preparation Methods

The synthesis of 4-[4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves several steps. One common method is the cyclocondensation reaction of 2-guanidinobenzimidazoles with various ketones . The reaction typically requires the presence of a base such as piperidine and is carried out under reflux conditions. The yields of the products can range from 40% to 95%, depending on the specific reaction conditions and substrates used .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen sulfide, ammonium acetate, and various ketones . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has several scientific research applications:

Properties

Molecular Formula

C28H29ClN6

Molecular Weight

485.0 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)-1,2,2,4-tetramethyl-3H-quinolin-6-yl]-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

InChI

InChI=1S/C28H29ClN6/c1-27(2)16-28(3,18-10-12-19(29)13-11-18)20-15-17(9-14-22(20)34(27)4)24-32-25(30)33-26-31-21-7-5-6-8-23(21)35(24)26/h5-15,24H,16H2,1-4H3,(H3,30,31,32,33)

InChI Key

USZDCTRDSXBCQZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(N1C)C=CC(=C2)C3N=C(NC4=NC5=CC=CC=C5N34)N)(C)C6=CC=C(C=C6)Cl)C

Origin of Product

United States

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